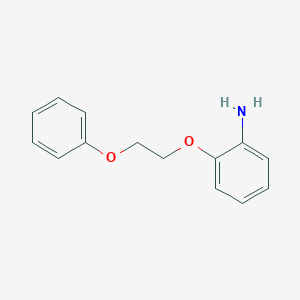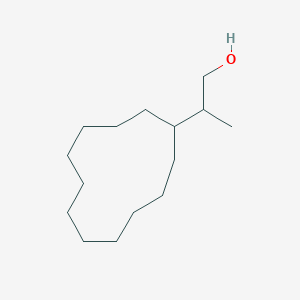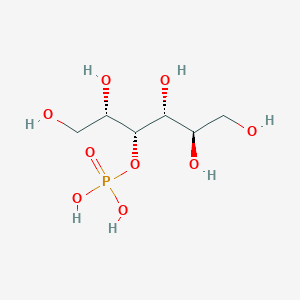
4-(Diethoxyphosphorylmethyl)benzaldehyde
説明
“4-(Diethoxyphosphorylmethyl)benzaldehyde” (CAS# 125185-25-3) is a useful research chemical . It has a molecular weight of 256.24 and a molecular formula of C12H17O4P .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis
The molecular structure of “4-(Diethoxyphosphorylmethyl)benzaldehyde” can be represented by the canonical SMILES: CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Diethoxyphosphorylmethyl)benzaldehyde” include a molecular weight of 256.24, a molecular formula of C12H17O4P, and a complexity of 262 .科学的研究の応用
Synthesis of Natural Benzaldehyde
4-(Diethoxyphosphorylmethyl)benzaldehyde can be used in the synthesis of natural benzaldehyde . Natural benzaldehyde is an aromatic flavor compound that is produced from natural sources such as cassia oil. However, the natural benzaldehyde produced from these sources is very expensive. To overcome this problem, researchers have proposed different processes such as ozonization process, near-critical water hydrolysis process, toxic phase transfer, or surfactants catalytic process .
Enzymatic Production of Benzaldehyde
4-(Diethoxyphosphorylmethyl)benzaldehyde can also be used in the enzymatic production of benzaldehyde from l-phenylalanine . This process involves the expression of four enzymes in Escherichia coli: l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . This enzymatic process provides an efficient method for the production of benzaldehyde, which is an important flavoring in the food industry .
Antimicrobial Applications
Some newly synthesized organophosphonates, including 4-(Diethoxyphosphorylmethyl)benzaldehyde, have been tested as potential antimicrobial drugs . These compounds have been tested on model Escherichia coli bacterial strains, showing promising results .
Synthesis of Complex Molecules
Benzaldehyde, which can be synthesized from 4-(Diethoxyphosphorylmethyl)benzaldehyde, is a versatile building block in the synthesis of many complex molecules . These molecules range from pharmaceuticals to plastic additives .
Insecticidal, Antimicrobial, and Antioxidant Activities
Benzaldehyde, which can be synthesized from 4-(Diethoxyphosphorylmethyl)benzaldehyde, has been shown to have insecticidal, antimicrobial, and antioxidant activities .
Regulator of Plant Growth
Benzaldehyde, which can be synthesized from 4-(Diethoxyphosphorylmethyl)benzaldehyde, has also been shown to be a regulator of plant growth .
Safety And Hazards
将来の方向性
Several newly synthesized organophosphonates, including related compounds, were tested as potential antimicrobial drugs on model Escherichia coli bacterial strains . These compounds showed high selectivity and activity against certain strains, suggesting potential future applications in the development of new antimicrobial agents .
特性
IUPAC Name |
4-(diethoxyphosphorylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-9H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUMRMVANEEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563617 | |
| Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethoxyphosphorylmethyl)benzaldehyde | |
CAS RN |
125185-25-3 | |
| Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
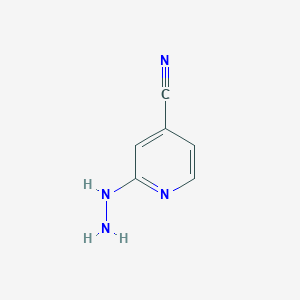
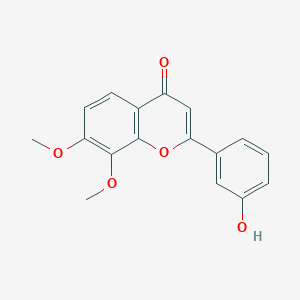

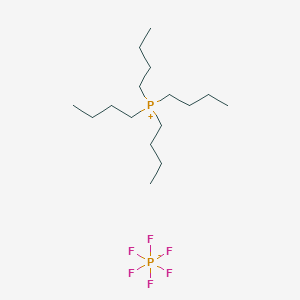
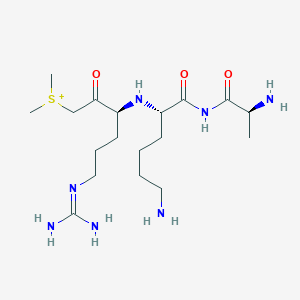

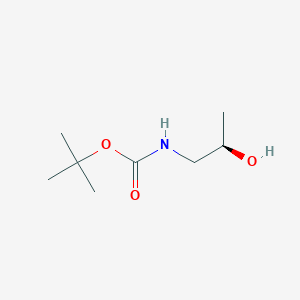
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
